molecular formula C14H18N2OS B2446929 N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-18-7

N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2446929
CAS No.: 868370-18-7
M. Wt: 262.37
InChI Key: GJUOONYEBLLUGL-PFONDFGASA-N
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Description

Molecular Structure Analysis

There’s a paper that discusses the design, synthesis, and biological evaluation of some novel N’-(1,3-benzothiazol-2-ylidene)propanamide derivatives . This might provide some insights into the molecular structure of similar compounds.

Scientific Research Applications

Quantum-Chemical Calculations and Spectral Shifts

N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide and related compounds have been studied for their potential in forming π-stacking dimers and tetramers, which are significant in understanding spectral shifts in absorption bands. Quantum-chemical calculations have shown that these compounds can form various configurations of dimers and tetramers, influencing their absorption properties (Avakyan, Shapiro, & Alfimov, 2014).

Antimicrobial, Anti-inflammatory, and Psychotropic Activities

Research into derivatives of benzothiazol compounds, including N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide, has demonstrated significant antimicrobial, anti-inflammatory, and psychotropic activities. These compounds have shown effectiveness in in vivo and in vitro studies, indicating their potential in pharmacological applications (Zablotskaya et al., 2013).

Herbicidal Activity

The herbicidal activity of certain benzothiazole derivatives, including N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been observed, suggesting potential agricultural applications. These compounds have been synthesized and found effective in controlling unwanted vegetation (Liu et al., 2008).

Antimicrobial Activity of Derivatives

Derivatives of N-(naphthalen-1-yl)propanamide, structurally related to benzothiazoles, have demonstrated notable antimicrobial activities. These compounds have been effective against various bacteria and fungi species, highlighting their potential in combating microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Synthesis and Biological Evaluation of Thiazolidinone Derivatives

In a study focused on the synthesis of benzothiazole derivatives with thiazolidinone, these compounds were evaluated for their potential in affecting inflammatory processes and wound healing. Specific derivatives have shown promise in inhibiting matrix metalloproteinases (MMPs), which are key in inflammation and tissue damage (Incerti et al., 2018).

Antitumour and Antimalarial Activity

N-heterocyclic ylideneamine gold(I) complexes, including benzothiazole derivatives, have been synthesized and screened for their antitumor and antimalarial activities. These compounds have demonstrated increased activity upon complexation, indicating their potential in medicinal applications (Coetzee et al., 2011).

Safety and Hazards

There’s a safety data sheet that discusses the hazards of a compound, but it’s not clear if this is the same compound you’re asking about .

Future Directions

The paper on the design, synthesis, and biological evaluation of some novel N’-(1,3-benzothiazol-2-ylidene)propanamide derivatives might provide some insights into future directions .

Properties

IUPAC Name

N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-12(17)15-14-16(6-2)11-8-9(3)7-10(4)13(11)18-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUOONYEBLLUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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